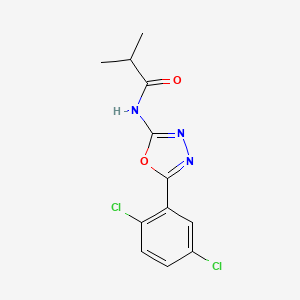

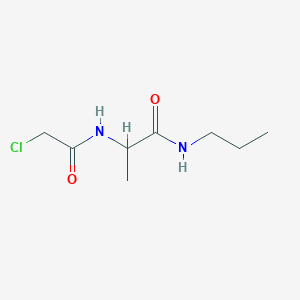

![molecular formula C8H17ClN2O3 B2553251 3-[3-(2-Hydroxyethylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride CAS No. 2402831-23-4](/img/structure/B2553251.png)

3-[3-(2-Hydroxyethylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(2-Hydroxyethylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of oxazolidinone derivatives and has been extensively studied for its antibacterial, antifungal, and antitumor properties.

Scientific Research Applications

Antibacterial Activity

Oxazolidinones, a class to which the mentioned compound belongs, have demonstrated significant antibacterial activities. Research has shown that novel oxazolidinone analogs, like U-100592 and U-100766, exhibit strong in vitro antibacterial properties against various clinically important human pathogens, including methicillin-resistant Staphylococcus aureus, Enterococcus faecalis, and Mycobacterium tuberculosis (Zurenko et al., 1996). Additionally, these compounds show no rapid resistance development in bacteria, which is critical for addressing antibiotic resistance issues.

Synthesis and Application in Chemistry

In the field of synthetic chemistry, the compound has been used in the preparation of chiral oxazolidin-2-ones. These are valuable as chiral auxiliaries and have pharmaceutical relevance. A practical one-pot preparation method for these compounds has been developed, showcasing their synthetic versatility (Barta et al., 2000). Moreover, oxazolidinones have been utilized in the simultaneous synthesis of α-hydroxyl ketones through atom-economical three-component reactions, indicating their potential in green chemistry and catalysis (Du et al., 2021).

Applications in Drug Development

Oxazolidinones, including 3-[3-(2-Hydroxyethylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride, are instrumental in the development of new drugs. They have been used in the synthesis of various antibacterial agents, particularly for treating multidrug-resistant Gram-positive bacterial infections (Brickner et al., 1996). The compound's unique mechanism involving early inhibition of bacterial protein synthesis makes it a promising candidate for new antibiotic therapies.

Use in Superoxide Dismutase Mimic Development

Oxazolidinones have also been studied for their potential in developing superoxide dismutase mimics. These mimics are crucial for addressing oxidative stress-related diseases. A study on 2-Ethyl-1-hydroxy-2,5,5-trimethyl-3-oxazolidine (OXANOH) showed that it exhibits a metal-independent superoxide dismutase-like function, highlighting the potential of oxazolidinones in this area (Samuni et al., 1988).

properties

IUPAC Name |

3-[3-(2-hydroxyethylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3.ClH/c11-6-3-9-2-1-4-10-5-7-13-8(10)12;/h9,11H,1-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSELKFJDLHXSFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1CCCNCCO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-[6-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]hexyl]acetamide](/img/structure/B2553170.png)

![2-(benzo[d]isoxazol-3-yl)-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide](/img/structure/B2553175.png)

![6-Bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2553176.png)

![N-(4-fluoro-2-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2553178.png)

![[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2553184.png)

![7-(3-methoxyphenyl)-3-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2553188.png)

![4-[2-(1H-tetrazol-5-yl)ethyl]aniline](/img/structure/B2553189.png)